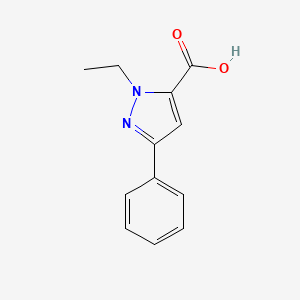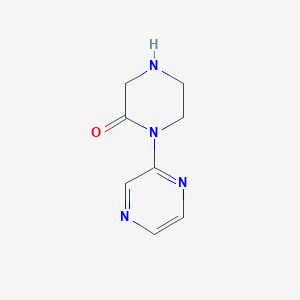
4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α,α-dicyanoolefins with hydroxylamine, which affords 2,3-dihydroisoxazoles under mild and environmentally benign conditions . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 4-Methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Uniqueness: this compound stands out due to its specific functional groups and the resulting chemical reactivity
Propriétés
Formule moléculaire |
C5H5NO2S |
|---|---|
Poids moléculaire |
143.17 g/mol |
Nom IUPAC |
4-methyl-2-oxo-3H-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(2-7)9-5(8)6-3/h2H,1H3,(H,6,8) |
Clé InChI |
IEEKUCZFESYYPH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=O)N1)C=O |
SMILES canonique |
CC1=C(SC(=O)N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-phenol](/img/structure/B1646139.png)




